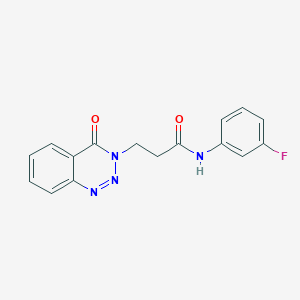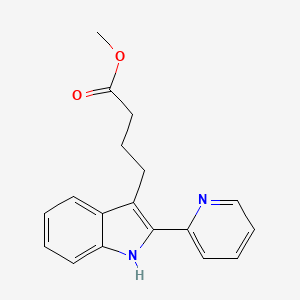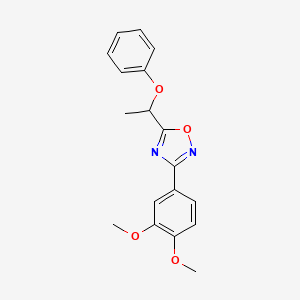
N,1,3,6-tetramethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzimidazole-5-sulfonamide
Overview
Description
N,1,3,6-tetramethyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzimidazole-5-sulfonamide, commonly known as TMB or TMB-PS, is a sulfonamide-based fluorescent probe used in various scientific research applications. It is a potent and selective probe for detecting peroxynitrite, a reactive nitrogen species involved in various physiological and pathological processes. TMB-PS has gained significant attention in recent years due to its unique properties and potential applications in various fields.
Mechanism of Action
TMB-PS works by reacting with peroxynitrite to form a highly fluorescent product. The reaction involves the oxidation of the sulfonamide group in TMB-PS by peroxynitrite, which leads to the formation of a highly fluorescent benzimidazole derivative. The fluorescence intensity of the product is directly proportional to the concentration of peroxynitrite in the sample, making it an excellent tool for detecting peroxynitrite in biological systems.
Biochemical and Physiological Effects:
TMB-PS has been shown to have minimal biochemical and physiological effects in biological systems. It does not interfere with normal cellular processes and does not induce any significant toxicity or cell death. TMB-PS is also highly specific for peroxynitrite and does not react with other reactive oxygen or nitrogen species, making it an excellent tool for studying peroxynitrite-mediated processes in biological systems.
Advantages and Limitations for Lab Experiments
TMB-PS has several advantages for lab experiments. It is a highly selective and sensitive probe for detecting peroxynitrite in biological systems. It is also relatively easy to use and can be used in a wide range of experimental conditions. However, TMB-PS has some limitations. It is a relatively expensive probe compared to other fluorescent probes, and its fluorescence intensity can be affected by various experimental conditions, such as pH, temperature, and solvent polarity.
Future Directions
There are several future directions for the use of TMB-PS in scientific research. One potential application is in the development of new therapeutic strategies for various diseases involving peroxynitrite-mediated processes. TMB-PS can also be used to study the role of peroxynitrite in various physiological and pathological processes, such as inflammation, oxidative stress, and cell death. Furthermore, TMB-PS can be used in combination with other probes to study the interactions between different reactive oxygen and nitrogen species in biological systems.
Scientific Research Applications
TMB-PS has a wide range of scientific research applications. It is primarily used as a fluorescent probe for detecting peroxynitrite in biological systems. Peroxynitrite is a highly reactive nitrogen species that is involved in various physiological and pathological processes, including inflammation, oxidative stress, and cell death. TMB-PS has been extensively used to study the role of peroxynitrite in these processes and to develop new therapeutic strategies for various diseases.
properties
IUPAC Name |
N,1,3,6-tetramethyl-2-oxo-N-phenylbenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-10-14-15(19(3)17(21)18(14)2)11-16(12)24(22,23)20(4)13-8-6-5-7-9-13/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEISKMVMZEFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N(C)C3=CC=CC=C3)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204891 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-cyclohexyl-2-{[4-(morpholin-4-ylsulfonyl)phenyl]thio}acetamide](/img/structure/B4420188.png)
![N-[2-(quinolin-8-yloxy)ethyl]-2-furamide](/img/structure/B4420194.png)
![2-[(4-fluorophenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4420202.png)
![(1S*,4S*)-2-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B4420207.png)



![6-[(E)-2-(4-chlorophenyl)vinyl]-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4420235.png)
